molecular formula C13H17NO2 B5166145 N-(4-acetylphenyl)-2-methylbutanamide

N-(4-acetylphenyl)-2-methylbutanamide

Cat. No.: B5166145
M. Wt: 219.28 g/mol
InChI Key: BUBOTXCWDHNELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-methylbutanamide is an amide derivative featuring a 2-methylbutanamide group attached to a 4-acetylphenyl aromatic ring. Its molecular formula is C₁₃H₁₇NO₂ (calculated molecular weight: 235.28 g/mol). The compound is synthesized via chloroacetylation of 4-aminoacetophenone followed by substitution reactions with thiocarbamoyl or other nucleophilic agents . This scaffold is versatile in medicinal chemistry, serving as a precursor for heterocyclic compounds such as thiophene carboxamides .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-9(2)13(16)14-12-7-5-11(6-8-12)10(3)15/h5-9H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBOTXCWDHNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-methylbutanamide typically involves the reaction of 4-acetylphenylamine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed:

    Oxidation: Formation of N-(4-carboxyphenyl)-2-methylbutanamide.

    Reduction: Formation of N-(4-hydroxyphenyl)-2-methylbutanamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic applications. Research is ongoing to explore its efficacy and safety in medical treatments.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its role as a precursor in chemical manufacturing processes is also significant.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl group may participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares N-(4-acetylphenyl)-2-methylbutanamide with structurally similar amides:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-acetylphenyl C₁₃H₁₇NO₂ 235.28 Precursor for thiophene derivatives
N-(4-iodophenyl)-2-methylbutanamide 4-iodophenyl C₁₁H₁₄INO 303.14 Higher molecular weight due to iodine; potential radiopharmaceutical applications
N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide 4-amino-2-methylphenyl, 2-methylphenoxy C₁₈H₂₂N₂O₂ 298.38 Enhanced H-bonding (2 donors, 3 acceptors); potential CNS targeting
N-(2-chloro-4-methylphenyl)-4-phenylbutanamide 2-chloro-4-methylphenyl, phenyl C₁₇H₁₈ClNO 287.78 Chlorine substituent increases lipophilicity; antimicrobial applications
N-(2-ethoxyphenyl)-4-phenylbutanamide 2-ethoxyphenyl, phenyl C₁₈H₂₁NO₂ 283.36 Ethoxy group improves solubility; intermediate in drug synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., acetyl, iodine): The acetyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Electron-Donating Groups (e.g., amino, ethoxy): The amino group in N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide promotes hydrogen bonding, which may enhance receptor binding in medicinal applications . Ethoxy groups improve solubility, as seen in N-(2-ethoxyphenyl)-4-phenylbutanamide .

Structural and Crystallographic Insights

  • Conformational Analysis : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, nitro groups twist out of the aromatic plane, affecting intermolecular interactions like C–H⋯O bonding . Similarly, the acetyl group in the target compound may influence packing efficiency in solid-state structures.
  • Hydrogen Bonding: The amino and ethoxy substituents in analogs enhance interactions with biological targets, as seen in their NMR and IR spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.